molecular formula C22H42N2O8 B12296530 Rel-tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

Rel-tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

Cat. No.: B12296530
M. Wt: 462.6 g/mol
InChI Key: MKZANSSETVVPRP-QUOODJBBSA-N
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Description

Rel-tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate is a chemical compound that belongs to the class of morpholine derivatives. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and organic synthesis. The unique structural features of this compound make it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as tert-butylamine, formaldehyde, and methylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, including temperature, pressure, and pH, to ensure the desired product is obtained.

    Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors, automated control systems, and continuous monitoring to ensure high yield and purity. The process may also include steps for waste management and environmental protection.

Chemical Reactions Analysis

Types of Reactions

Rel-tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The morpholine ring can undergo substitution reactions with different electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts. The reactions are typically carried out under controlled conditions to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Rel-tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antiviral, or anticancer properties.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of Rel-tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.

    Molecular Targets: The exact molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Rel-tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate can be compared with other similar compounds, such as:

    Morpholine Derivatives: Other morpholine derivatives may have different substituents, leading to variations in their chemical and biological properties.

    Tert-butyl Compounds: Compounds with tert-butyl groups may exhibit different reactivity and stability.

    Hydroxymethyl Compounds: The presence of the hydroxymethyl group can influence the compound’s solubility and reactivity.

Conclusion

This compound is a versatile compound with diverse applications in scientific research and industry. Its unique structural features and reactivity make it an interesting subject for further study and exploration.

Properties

Molecular Formula

C22H42N2O8

Molecular Weight

462.6 g/mol

IUPAC Name

tert-butyl (2S,6R)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate;tert-butyl (2R,6S)-2-(hydroxymethyl)-6-methylmorpholine-4-carboxylate

InChI

InChI=1S/2C11H21NO4/c2*1-8-5-12(6-9(7-13)15-8)10(14)16-11(2,3)4/h2*8-9,13H,5-7H2,1-4H3/t2*8-,9+/m10/s1

InChI Key

MKZANSSETVVPRP-QUOODJBBSA-N

Isomeric SMILES

C[C@@H]1CN(C[C@H](O1)CO)C(=O)OC(C)(C)C.C[C@H]1CN(C[C@@H](O1)CO)C(=O)OC(C)(C)C

Canonical SMILES

CC1CN(CC(O1)CO)C(=O)OC(C)(C)C.CC1CN(CC(O1)CO)C(=O)OC(C)(C)C

Origin of Product

United States

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